molecular formula C17H20ClN3O4S2 B2694811 2-chloro-N-((1-(pyridin-3-ylsulfonyl)piperidin-4-yl)methyl)benzenesulfonamide CAS No. 1428351-69-2

2-chloro-N-((1-(pyridin-3-ylsulfonyl)piperidin-4-yl)methyl)benzenesulfonamide

Cat. No. B2694811
CAS RN: 1428351-69-2
M. Wt: 429.93
InChI Key: KSBFJGDCTGEVOS-UHFFFAOYSA-N
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Description

2-chloro-N-((1-(pyridin-3-ylsulfonyl)piperidin-4-yl)methyl)benzenesulfonamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.

Scientific Research Applications

Synthesis and Structural Characterization

  • The compound has been synthesized and structurally characterized, revealing its potential as a precursor for developing novel pharmacologically active agents. A study by Cheng De-ju (2015) explored the synthesis and characterization of related methylbenzenesulfonamide derivatives as CCR5 antagonists, highlighting the methodological approaches that can be applied to similar compounds for drug development purposes (Cheng De-ju, 2015).

Potential Biological Activities

  • Research on similar sulfonamide compounds has shown a wide range of biological activities, including antimicrobial effects and enzyme inhibition. For instance, a study by Ijuomah, Ike, and Obi (2022) demonstrated the antimicrobial activity of N-pyridin-3-yl-benzenesulfonamide, which may suggest the broader antimicrobial potential of structurally related sulfonamides (A.O. Ijuomah, D. C. Ike, M. Obi, 2022).

Applications in Medicinal Chemistry

  • Sulfonamide compounds, including those structurally related to the query compound, have been explored for their potential in medicinal chemistry, particularly as inhibitors of human carbonic anhydrases. A study by Balandis et al. (2020) synthesized and investigated pyrrolidinone-based chlorinated benzenesulfonamide derivatives for their binding affinity against recombinant human carbonic anhydrases, indicating the therapeutic potential of such compounds (Benas Balandis et al., 2020).

properties

IUPAC Name

2-chloro-N-[(1-pyridin-3-ylsulfonylpiperidin-4-yl)methyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20ClN3O4S2/c18-16-5-1-2-6-17(16)26(22,23)20-12-14-7-10-21(11-8-14)27(24,25)15-4-3-9-19-13-15/h1-6,9,13-14,20H,7-8,10-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSBFJGDCTGEVOS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CNS(=O)(=O)C2=CC=CC=C2Cl)S(=O)(=O)C3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20ClN3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-chloro-N-((1-(pyridin-3-ylsulfonyl)piperidin-4-yl)methyl)benzenesulfonamide

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